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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a naturally occurring benzodiazepine alkaloid produced by various species of
the Penicillium fungus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1] As a
secondary metabolite, it is part of a complex biosynthetic pathway and serves as a precursor to
other bioactive compounds. This technical guide provides a comprehensive overview of the
known physical and chemical properties of (-)-Cyclopenin, its biosynthesis, and relevant
experimental protocols, designed to support research and development activities in natural
product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

(-)-Cyclopenin is a chiral molecule with a complex spirocyclic structure. Its physicochemical
properties are summarized in the tables below. It is important to note that while the levorotatory
nature of the molecule is indicated by its name, a specific value for its optical rotation is not
readily available in the public literature. Similarly, a precise melting point has not been
consistently reported.

Identification and General Properties
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Property Value Source
4-methyl-3'-phenylspiro[1H-
IUPAC Name 1,4-benzodiazepine-3,2'- PubChem

oxirane]-2,5-dione

Molecular Formula C17H14N203 [1]
CAS Number 20007-87-8 [1]
Synonyms Cyclopenin, (-)-Cyclopenine [1]

Juantitative Physical and Chemical

Property Value Source
Molecular Weight 294.30 g/mol [1]
Exact Mass 294.10044231 Da [1]
Melting Point Not reported in the searched

literature.

Optical Rotation ([a]D)

Levorotatory, specific value not
reported in the searched
literature.

Solubility

Soluble in ethanol, methanol,
DMF, and DMSO. Limited

solubility in water.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of (-)-

Cyclopenin. The following data has been reported:

e 13C NMR Spectroscopy: Spectral data is available and has been referenced in public

databases.[1]

e Mass Spectrometry: Data from Gas Chromatography-Mass Spectrometry (GC-MS), Tandem

Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are
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available, providing information on its mass and fragmentation patterns.[1]

Biosynthesis

(-)-Cyclopenin is biosynthesized from the precursor cyclopeptin. The pathway involves an
epoxidation step catalyzed by the non-heme dioxygenase AsqJ, followed by a rearrangement
to viridicatin, which is catalyzed by the hemocyanin-like protein Asql.[2] The conversion of
cyclopenin to viridicatin is a key step in the biosynthesis of viridicatin-type fungal alkaloids.[2][3]

[4]
AsqJ (Dioxygenase) Asql (Hemocyanin-like)
l Cyclopeptin } Epoxidation >[ (-)-Cyclopenin } Rearrangement >
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Biosynthesis of Viridicatin from Cyclopeptin via (-)-Cyclopenin.

Biological Activity

The direct biological activity of (-)-Cyclopenin is not extensively documented. Its primary
known role is as an intermediate in the biosynthesis of 3-O-methyl viridicatin. This downstream
product has been identified as a potent inhibitor of tumor necrosis factor alpha (TNFa)-induced
replication of the Human Immunodeficiency Virus (HIV).[5][6][7] The anti-HIV activity of related
cyclopentenone prostaglandins often involves the inhibition of viral replication at the
transcriptional level.[8][9] Further research is required to determine if (-)-Cyclopenin itself
possesses any intrinsic biological or pharmacological activities.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and
characterization of (-)-Cyclopenin, based on methodologies reported for similar fungal
metabolites.

Isolation of (-)-Cyclopenin from Penicillium sp.

This protocol is adapted from methods used for the isolation of cyclopenin analogues from
Penicillium citrinum.
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e Fermentation:

o Cultivate the selected Penicillium strain on a suitable solid or liquid medium (e.g., Potato
Dextrose Agar or a defined liquid medium) to promote the production of secondary
metabolites.

o Incubate the culture under optimal conditions of temperature and duration.
o Extraction:
o Harvest the fungal biomass and/or the culture broth.

o Perform a solvent extraction using an appropriate organic solvent such as ethyl acetate or
methanol to isolate the crude extract containing (-)-Cyclopenin.

o Concentrate the crude extract under reduced pressure.
 Purification:

o Subject the crude extract to column chromatography using a stationary phase like silica
gel or a polymeric resin.

o Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol)
to separate the fractions.

o Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

o Pool the fractions containing (-)-Cyclopenin and perform further purification by
preparative HPLC, typically using a reversed-phase column (e.g., C18), to obtain the pure
compound.

NMR Spectroscopic Analysis

This is a general procedure for obtaining NMR spectra of a purified sample of (-)-Cyclopenin.

e Sample Preparation:
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o Dissolve an accurately weighed sample of pure (-)-Cyclopenin (typically 1-5 mg) in a
suitable deuterated solvent (e.g., CDClIs, DMSO-ds) in a 5 mm NMR tube. The final
volume should be approximately 0.5-0.7 mL.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve homogeneity.

o Data Acquisition:
o Acquire a *H NMR spectrum to assess the proton environment.
o Acquire a proton-decoupled 13C NMR spectrum to identify the carbon skeleton.

o For detailed structural elucidation, perform 2D NMR experiments such as COSY
(Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation).

o Data Processing:

o Process the acquired data (Fourier transformation, phase correction, and baseline
correction) using appropriate software.

o Integrate the signals and determine the chemical shifts (referenced to the solvent signal or
an internal standard like TMS) and coupling constants.

Conclusion

(-)-Cyclopenin is a significant natural product with a well-defined chemical structure and a key
role in the biosynthesis of other bioactive compounds. While much is known about its chemical
properties and biosynthesis, further research is needed to fully characterize its physical
properties, such as its specific optical rotation and melting point, and to explore its potential
direct biological activities. The protocols and data presented in this guide are intended to serve
as a valuable resource for scientists engaged in the study and application of this intriguing
molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Cyclopenin | C17H14N203 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
o 2.researchgate.net [researchgate.net]

e 3. pubs.acs.org [pubs.acs.org]

e 4. pubs.acs.org [pubs.acs.org]

e 5. Inhibition of HIV-1 replication by combination of a novel inhibitor of TNF-alpha with AZT. |
Semantic Scholar [semanticscholar.org]

e 6. Targeting TNF and TNF Receptor Pathway in HIV-1 Infection: from Immune Activation to
Viral Reservoirs - PMC [pmc.ncbi.nim.nih.gov]

e 7. Targeting TNF-Alpha in HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

« 8. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human
cells. Evidence for a transcriptional block - PMC [pmc.ncbi.nlm.nih.gov]

» 9. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human
cells. Evidence for a transcriptional block - PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of (-)-Cyclopenin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669418#cyclopenin-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1669418?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopenin
https://www.researchgate.net/figure/Biosynthesis-of-viridicatin-type-fungal-alkaloids-a-Proposed-asq-biosynthetic-pathway-in_fig1_326492377
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.1c03932
https://pubs.acs.org/doi/10.1021/ja01050a026
https://www.semanticscholar.org/paper/Inhibition-of-HIV-1-replication-by-combination-of-a-Biswas-Mhashilkar/82f3144de2a94a1bf2a6f525313ae3fdd2f8a3cf
https://www.semanticscholar.org/paper/Inhibition-of-HIV-1-replication-by-combination-of-a-Biswas-Mhashilkar/82f3144de2a94a1bf2a6f525313ae3fdd2f8a3cf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408670/
https://pubmed.ncbi.nlm.nih.gov/26073859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC507247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC507247/
https://pubmed.ncbi.nlm.nih.gov/8621762/
https://pubmed.ncbi.nlm.nih.gov/8621762/
https://www.benchchem.com/product/b1669418#cyclopenin-physical-and-chemical-properties
https://www.benchchem.com/product/b1669418#cyclopenin-physical-and-chemical-properties
https://www.benchchem.com/product/b1669418#cyclopenin-physical-and-chemical-properties
https://www.benchchem.com/product/b1669418#cyclopenin-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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